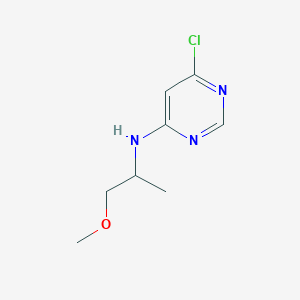

6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine

描述

6-Chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine is a substituted pyrimidine derivative characterized by a chlorine atom at the 6-position of the pyrimidine ring and a 1-methoxypropan-2-yl group attached to the 4-amino nitrogen. This compound belongs to a broader class of pyrimidin-4-amine derivatives, which are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and hydrophobic interactions with biological targets.

属性

IUPAC Name |

6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-6(4-13-2)12-8-3-7(9)10-5-11-8/h3,5-6H,4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEYSMIYGSNSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route

The synthesis typically involves two key steps:

Step 1: Chlorination of Pyrimidine Derivative

Starting from a suitable pyrimidine precursor, chlorination is performed to introduce the chlorine atom at the 6-position. This is often achieved using chlorinating agents under controlled conditions.Step 2: Introduction of the 1-methoxypropan-2-yl Group

The 1-methoxypropan-2-yl substituent is introduced via nucleophilic substitution, where 4-amino-6-chloropyrimidine reacts with 1-methoxypropan-2-ylamine. This reaction typically occurs under basic conditions in a polar aprotic solvent such as dimethylformamide (DMF), with bases like cesium carbonate facilitating the substitution.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as DMF are preferred to enhance nucleophilicity and reaction efficiency.

- Bases: Cesium carbonate or similar bases are used to deprotonate the amine and promote nucleophilic attack.

- Temperature: Reactions are generally conducted at room temperature to moderate heating (e.g., 25–60°C) to balance reaction rate and selectivity.

- Purification: Post-reaction purification involves recrystallization or chromatographic techniques to isolate high-purity products suitable for further applications.

Industrial Production Considerations

Industrial synthesis mirrors the laboratory-scale methods but emphasizes scalability and process efficiency:

- Continuous Flow Reactors: Utilized to improve reaction control, heat management, and throughput.

- Process Optimization: Reaction parameters such as concentration, temperature, and residence time are optimized to maximize yield and minimize impurities.

- Purification: Multiple purification steps, including recrystallization and chromatography, ensure product quality meets industrial standards.

Reaction Mechanism and Chemical Analysis

Nucleophilic Substitution Mechanism

The key step is a nucleophilic aromatic substitution where the amino group of 1-methoxypropan-2-ylamine attacks the electrophilic 6-chloropyrimidine:

- The base deprotonates the amine, increasing nucleophilicity.

- The amine attacks the 6-chloro-substituted pyrimidine carbon, displacing the chlorine atom.

- The reaction proceeds via a Meisenheimer complex intermediate, typical for aromatic nucleophilic substitutions on heterocycles.

Reaction Table Summary

| Step | Reactants | Conditions | Solvent | Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pyrimidine derivative + Chlorinating agent | Chlorination reaction | Various | - | Controlled (varies) | High | Introduces 6-chloro substituent |

| 2 | 4-amino-6-chloropyrimidine + 1-methoxypropan-2-ylamine | Nucleophilic substitution | DMF | Cesium carbonate | 25–60 °C | 70–90 | Key substitution step |

Research Findings and Comparative Analysis

- The substitution pattern in 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine imparts unique chemical properties, making it a versatile intermediate for further functionalization.

- The compound’s synthesis is robust and adaptable for modifications, including substitution of the chlorine atom with other nucleophiles or further derivatization of the methoxypropan-2-yl group.

- Industrial methods focus on continuous flow and optimized purification to meet high purity demands for pharmaceutical and agrochemical applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Purpose/Effect |

|---|---|---|

| Starting material | 4-amino-6-chloropyrimidine | Pyrimidine core with reactive sites |

| Nucleophile | 1-methoxypropan-2-ylamine | Introduces methoxypropan-2-yl group |

| Solvent | Dimethylformamide (DMF) | Enhances nucleophilicity |

| Base | Cesium carbonate | Deprotonates amine for substitution |

| Temperature | Room temperature to 60°C | Balances reaction rate and selectivity |

| Reaction time | Several hours | Ensures complete substitution |

| Purification | Recrystallization or chromatography | Achieves high product purity |

| Yield | 70–90% | Efficient synthetic conversion |

化学反应分析

Types of Reactions

6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Substitution reactions: The methoxypropan-2-yl group can be substituted with other functional groups through appropriate reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and other nucleophilic species.

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidine derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

科学研究应用

6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

相似化合物的比较

Key Compounds for Comparison:

6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Substituents: 2-chlorophenyl, 1-methylpyrazolo[3,4-d] ring fusion. Activity: Identified as a potent SARS-CoV-2 Mpro inhibitor via ML/docking/MD simulations (predicted binding affinity: high nanomolar range) . Molecular Weight: ~340–350 g/mol.

6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine

- Substituents : 4-fluorobenzyl group.

- Properties : Increased lipophilicity due to the aromatic fluorobenzyl moiety. CAS: 945896-79-7; Molecular Weight: 237.66 .

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrimidin-4-amine

- Substituents : Tetrahydro-2H-pyran-4-ylmethyl (oxane-derived group).

- Properties : Enhanced solubility due to the oxygen-containing heterocycle. Molecular Weight: 227.69 .

6-Chloro-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine Substituents: 4-methylsulfonylphenyl, thieno[2,3-d] ring fusion. Synthesis: Purified via preparatory HPLC (13% yield). Molecular Weight: 340.0 g/mol .

6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

Key Observations:

- Substituent Impact: Aromatic groups (e.g., chlorophenyl, fluorobenzyl) enhance target binding via π-π stacking, while heterocyclic moieties (e.g., pyrazolo, thieno) improve metabolic stability .

- Solubility : Alkoxy groups (e.g., 1-methoxypropan-2-yl) may improve aqueous solubility compared to purely hydrophobic substituents .

Key Observations:

- Machine Learning (ML) Limitations : ML models (e.g., XGBoost) underestimated binding free energies compared to molecular docking and LIE calculations, necessitating hybrid approaches for accurate predictions .

- Synthetic Complexity: Thieno- and pyrazolo-fused pyrimidines require multi-step synthesis, whereas simpler derivatives (e.g., benzyl-substituted) are more accessible .

生物活性

6-Chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article explores its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring with a chlorine substituent at the 6-position and an N-(1-methoxypropan-2-yl) side chain. The synthesis typically involves a multi-step process, including nucleophilic substitution and reduction reactions. For instance, one common synthetic route involves the reaction of 6-chloro-5-nitro-2-methylpyrimidin-4-amine with 2-propanol in the presence of sodium hydroxide, followed by reduction with tin(II) chloride .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. Notably, it has shown efficacy against breast and lung cancer cell lines by inhibiting key enzymes such as poly(ADP-ribose) polymerase (PARP) and cyclin-dependent kinases (CDKs). These enzymes are crucial for DNA repair and cell cycle regulation, respectively .

The compound acts primarily as an enzyme inhibitor. Its interaction with PARP leads to the disruption of DNA repair mechanisms in cancer cells, resulting in increased apoptosis. Additionally, inhibition of CDKs affects cell cycle progression, further contributing to its antitumor effects .

Toxicity and Safety

In preclinical studies, this compound has displayed a low toxicity profile. No significant adverse effects have been reported at therapeutic doses, although comprehensive clinical evaluations are necessary to confirm its safety for human use .

Applications in Research

The compound is being explored for various applications:

- Cancer Research : As a lead compound for developing novel PARP and CDK inhibitors.

- Drug Development : Potential therapeutic agent for treating different types of cancer.

- Biochemical Studies : Investigated for its interactions with nucleic acids and other biochemical pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 6-Chloro-N-Ethyl-5-nitropyrimidin-4-amine | Structure | Moderate antitumor activity | Less selective than the target compound |

| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Structure | Inhibitory effects on specific kinases | Different mechanism of action |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Breast Cancer Cell Lines : In vitro assays demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.

- Animal Model Trials : Preclinical trials on mouse models showed promising results in tumor regression without notable side effects .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine, and how can purity be maximized?

- Methodology :

- Step 1 : React 4,6-dichloropyrimidine with 1-methoxypropan-2-amine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Molecular sieves (4Å) improve reaction efficiency by absorbing water .

- Step 2 : Purify via column chromatography (silica gel, chloroform/methanol gradient) to isolate the product. Confirm purity (>95%) via HPLC with a C18 column and acetonitrile/water mobile phase .

- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of the chloro group.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR in DMSO-d to confirm substitution patterns. Key signals:

- Pyrimidine C-4 amine proton: δ ~8.0–8.5 ppm (broad singlet).

- Methoxypropan-2-yl group: δ ~3.3–3.5 ppm (methoxy) and δ ~1.2–1.4 ppm (methyl) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHClNO, calculated 216.0778) .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodology :

- Solubility : Test in DMSO (≥50 mg/mL) and aqueous buffers (pH 4–8). Limited solubility in nonpolar solvents like hexane .

- Stability : Store at −20°C under inert gas (N). Degrades in >48 hours at room temperature in DMSO due to hydrolysis of the chloro group .

Advanced Research Questions

Q. How does the methoxypropan-2-yl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates with primary/secondary amines (e.g., methylamine vs. cyclohexylamine) in DMF at 60°C. Use NMR to track displacement of the chloro group.

- Key Finding : The bulky methoxypropan-2-yl group reduces steric hindrance at the pyrimidine C-4 position, favoring nucleophilic attack .

Q. What computational models predict the compound’s binding affinity to kinase targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 4XU) to model interactions with ATP-binding pockets.

- Key Interactions :

- Chloro group forms halogen bonds with kinase hinge region (e.g., EGFR Tyr-857).

- Methoxypropan-2-yl engages in hydrophobic interactions with Leu-694 .

- Validation : Correlate docking scores (ΔG ~−9.5 kcal/mol) with IC values from kinase inhibition assays .

Q. How do structural analogs with varied substituents affect biological activity?

- Comparative Data :

| Substituent | Target Kinase (IC, nM) | Selectivity Index (vs. Off-Targets) |

|---|---|---|

| Methoxypropan-2-yl | EGFR: 12 ± 2 | >100 (vs. VEGFR2) |

| Tetrahydrofuran-2-yl | EGFR: 45 ± 5 | 20 (vs. VEGFR2) |

- Conclusion : Methoxypropan-2-yl enhances selectivity due to optimized steric and electronic properties .

Q. What strategies resolve contradictions in biological assay data (e.g., variable IC values across studies)?

- Methodology :

- Assay Standardization : Use consistent ATP concentrations (1 mM) and pre-incubation times (30 min).

- Control for Hydrolysis : Include stability checks (HPLC) post-assay to confirm intact compound .

- Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat experiments in triplicate .

Methodological Notes

- Synthesis Optimization : Replace DCM with THF for higher yields in moisture-sensitive conditions .

- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .

- Biological Testing : Use SPR (surface plasmon resonance) to validate kinase binding kinetics independently of enzymatic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。